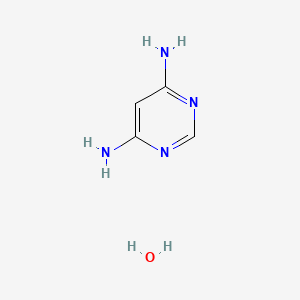

pyrimidine-4,6-diamine;hydrate

Description

Structural Framework and Core Pyrimidine (B1678525) Heterocycle

The foundational structure of pyrimidine-4,6-diamine is the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. researchgate.netcymitquimica.com This core structure is analogous to benzene (B151609) and pyridine (B92270). ontosight.ai The hydrate (B1144303) form indicates the presence of water molecules within the crystal structure. The arrangement of atoms in the pyrimidine ring and the attached amino groups create a specific three-dimensional shape that dictates how the molecule interacts with other substances. wlu.caiucr.org

The structural properties of pyrimidine-4,6-diamine and its derivatives can be elucidated through various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. mdpi.comnih.gov For instance, the crystal structure of a copper(II) complex containing a derivative of pyrimidine-4,6-diamine revealed a distorted square-pyramidal geometry around the copper ion. wlu.caiucr.org

Importance of Diamine Functionality in Chemical Reactivity and Derivatization

The two amino groups (diamine functionality) at the 4 and 6 positions of the pyrimidine ring are crucial to the compound's chemical reactivity. These groups can act as hydrogen-bond donors and can be readily modified through various chemical reactions. wlu.caiucr.org This allows for the synthesis of a diverse array of derivatives with tailored properties. internationaljournalcorner.commdpi.com

The amino groups can undergo reactions such as alkylation, acylation, and condensation with carbonyl compounds to form Schiff bases. mdpi.com Furthermore, the pyrimidine ring itself can be functionalized. For example, palladium-catalyzed reactions have been employed for the efficient synthesis of novel 4,6-diaminopyrimidine (B116622) derivatives. internationaljournalcorner.com The ability to selectively modify the amino groups and the pyrimidine core provides a powerful tool for creating new molecules with specific biological or material properties. nih.govnih.gov

Overview of Academic Research Trajectories for Pyrimidine-4,6-diamine Scaffolds

The pyrimidine-4,6-diamine scaffold has been a fertile ground for academic research, leading to the discovery of compounds with significant therapeutic potential. nih.govmdpi.com Research has demonstrated that derivatives of this scaffold can exhibit a broad spectrum of biological activities. mdpi.comontosight.ai

A significant area of investigation has been the development of kinase inhibitors. For example, derivatives of pyrimidine-4,6-diamine have been designed and synthesized as potent and selective inhibitors of Janus kinase 3 (JAK3) and FMS-like Tyrosine Kinase 3 (FLT3). nih.govnih.gov These kinases are implicated in inflammatory diseases and certain types of cancer, making their inhibitors promising therapeutic candidates. nih.govnih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been instrumental in the rational design of these inhibitors. tandfonline.com

Another research avenue involves the synthesis of pyrimidine-4,6-diamine derivatives as potential antimicrobial and anticancer agents. nih.govresearchgate.net The introduction of different functional groups onto the pyrimidine scaffold has led to compounds with activity against various bacterial and fungal strains, as well as cancer cell lines. nih.gov

Furthermore, the coordination chemistry of pyrimidine-4,6-diamine derivatives has been explored. The ability of these compounds to act as ligands and form complexes with metal ions has led to the synthesis of novel coordination polymers and materials with interesting structural and electronic properties. wlu.caiucr.orgwlu.ca

Detailed Research Findings

| Derivative/Complex | Research Focus | Key Findings | Citation |

|---|---|---|---|

| Pyrimidine-4,6-diamine derivatives | Janus kinase 3 (JAK3) inhibition | Compound 11e showed excellent JAK3 inhibitory activity (IC50 = 2.1 nM) and high selectivity. | nih.gov |

| Pyrimidine-4,6-diamine derivatives | FMS-like Tyrosine Kinase 3 (FLT3) inhibition | Compound 13a exhibited an IC50 value of 13.9 ± 6.5 nM against the FLT3 kinase with high selectivity over c-KIT. | nih.gov |

| Aquachlorido(2-{[6-(dimethylamino)pyrimidin-4-yl]sulfanyl}pyrimidine-4,6-diamine)copper(II) chloride hydrate | Coordination chemistry and structural analysis | The copper(II) complex exhibits a distorted square-pyramidal geometry. The ligand can engage in supramolecular interactions. | wlu.caiucr.orgwlu.ca |

| 2-(Heptylthio)pyrimidine-4,6-diamine | Synthesis and structural elucidation | Successfully synthesized via S-alkylation and characterized using NMR, HRMS, and IR spectroscopy. | mdpi.com |

| 2-Aryl-5-benzylpyrimidine-4,6-diamines | Synthetic methodology | An efficient protocol was developed for the synthesis of these derivatives in good yields. | researchgate.netorganic-chemistry.org |

| N⁴-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines | Crystal structure and hydrogen bonding | The study reported the synthesis and crystal structures of ten new derivatives, analyzing their hydrogen bonding patterns. | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrimidine-4,6-diamine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.H2O/c5-3-1-4(6)8-2-7-3;/h1-2H,(H4,5,6,7,8);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEUXXDQOCWDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77709-02-5 | |

| Record name | Pyrimidine-4,6-diammonium hydrogen sulphate (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077709025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine-4,6-diammonium hydrogen sulphate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

General Approaches for the Synthesis of Pyrimidine-4,6-diamine

The construction of the pyrimidine-4,6-diamine core can be achieved through several synthetic routes, each with its own set of advantages and suitable precursors. These methods generally involve the formation of the heterocyclic ring from acyclic components or the modification of existing pyrimidine (B1678525) structures.

Cyclization Reactions

Cyclization reactions represent a common and versatile strategy for assembling the pyrimidine ring. This approach typically involves the condensation of a three-carbon component with a reagent that provides the N-C-N fragment, such as amidines, guanidine, or urea. bu.edu.eg

One prominent method involves the reaction of arylazomalononitrile with formamide and ammonia in the presence of an ammonium salt catalyst. This process yields 4,6-diamino-5-arylazopyrimidine, which can then be hydrogenated to produce 4,5,6-triaminopyrimidine. google.com Another effective approach utilizes the reaction of substituted 2-benzylidenemalononitriles with substituted benzamidines to afford 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields. organic-chemistry.org

The condensation of guanidine with suitable precursors is also a widely employed strategy. For instance, 2,4-diamino-6-hydroxypyrimidine can be synthesized by condensing ethyl cyanoacetate with guanidine in a basic medium. google.comorgsyn.org This intermediate can then be further modified to introduce different functionalities. Similarly, the reaction of guanidine nitrate with diethyl malonate in the presence of sodium ethoxide is used to produce 2-amino-4,6-dihydroxypyrimidine. google.com

Malononitrile and its derivatives are also key precursors. For example, 2-chloro-4,6-diamino-5-cyanopyrimidine can be prepared through the cyclization of the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene, which is derived from sodium dicyanamide and malononitrile. researchgate.net

Multi-step Synthesis from Precursors

In many instances, the synthesis of pyrimidine-4,6-diamine is accomplished through a multi-step sequence starting from readily available precursors. A common precursor is 4,6-dihydroxypyrimidine, which can be converted to 4,6-dichloropyrimidine. This dichloro intermediate is highly reactive towards nucleophilic substitution, allowing for the introduction of amino groups. chemicalbook.com

For example, 4,6-diaminopyrimidine (B116622) can be dissolved in hydrochloric acid and treated with sodium nitrite to form a diazonium salt. This intermediate is then reacted with cuprous chloride to yield 4,6-dichloropyrimidine. chemicalbook.com Subsequent amination of the dichloropyrimidine provides the desired 4,6-diamine.

Another multi-step approach begins with the synthesis of 2,4-diamino-6-hydroxypyrimidine from ethyl cyanoacetate and guanidine. google.comchemicalbook.com The hydroxyl group can then be converted to a leaving group, such as a chlorine atom, by treatment with phosphorus oxychloride (POCl₃), to yield 2,4-diamino-6-chloropyrimidine. This chlorinated intermediate can then be further functionalized. google.com

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis and functionalization of pyrimidine-4,6-diamines, especially when starting from halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles. wikipedia.org

The reaction of 4,6-dichloropyrimidine with amines is a direct method to introduce amino functionalities. The first amination occurs readily, but the introduction of the second amino group can be more challenging due to the deactivating effect of the first amino substituent. This often necessitates harsher reaction conditions such as prolonged heating or the use of catalysts. thieme-connect.comnih.gov To overcome this, methods have been developed that involve the introduction of an activating group, such as an N-nitroso group, on the first exocyclic amino substituent. This enhances the reactivity of the chloropyrimidine towards a second nucleophilic substitution. thieme-connect.com

Palladium-catalyzed amination has also been employed for the introduction of the second amino group in 4-amino-6-chloropyrimidine, allowing for the synthesis of unsymmetrically substituted 4,6-diaminopyrimidines. nih.gov

Intramolecular Oxidation-Reduction Reactions

Intramolecular oxidation-reduction reactions offer a more specialized route to certain pyrimidine derivatives. For instance, N-substituted-N-(2,6-disubstituted-5-nitro-4-pyrimidinyl)aminoacetic acid methyl esters can undergo intramolecular redox reactions in a basic medium to yield functionalized pyrimidine analogs. nih.gov While not a general synthesis for the parent pyrimidine-4,6-diamine, this method highlights the potential for creating complex derivatives through tailored intramolecular transformations. The biosynthesis of pyrimidines also involves redox steps, such as the oxidation of dihydroorotate to orotate. umich.edu

Functionalization and Derivatization Strategies of Pyrimidine-4,6-diamine

Once the pyrimidine-4,6-diamine core is synthesized, it can be further modified to introduce a wide range of substituents at various positions on the pyrimidine ring, leading to a diverse library of compounds with potential biological activities.

Introduction of Substituents at Pyrimidine Ring Positions

The reactivity of the pyrimidine ring allows for the introduction of substituents at the C2 and C5 positions, in addition to modifications of the exocyclic amino groups.

Substitution at the C2 Position:

The C2 position can be functionalized through various reactions. For example, starting from 4,6-diamino-2-mercaptopyrimidine, S-alkylation can be achieved by reacting the mercapto group with alkyl halides to form thioethers. mdpi.com This provides a handle for introducing a variety of alkyl or aryl groups at the C2 position. The synthesis of 2-(heptylthio)pyrimidine-4,6-diamine via S-alkylation of 4,6-diamino-2-mercaptopyrimidine is a clear example of this strategy. mdpi.com

Substitution at the C5 Position:

The C5 position of the pyrimidine ring is the most susceptible to electrophilic substitution due to its relatively higher electron density compared to the other carbon atoms. wikipedia.org This allows for the introduction of various electrophiles. For example, 5-substituted 2-nitraminopyrimidines can be synthesized by cyclization of nitroguanidine with appropriate precursors or by nitration of the corresponding aminopyrimidines. researchgate.net

Additionally, the synthesis of 2-chloro-4,6-diamino-5-cyanopyrimidine demonstrates the introduction of a cyano group at the C5 position during the ring formation process. researchgate.net This cyano group can then serve as a precursor for other functionalities.

The following table summarizes some of the key synthetic strategies and the types of derivatives that can be obtained.

| Synthetic Strategy | Precursors | Resulting Derivative Type |

| Cyclization Reaction | Substituted 2-benzylidenemalononitriles, Substituted benzamidines | 2-Aryl-5-benzylpyrimidine-4,6-diamines organic-chemistry.org |

| Cyclization Reaction | Arylazomalononitrile, Formamide, Ammonia | 4,6-Diamino-5-arylazopyrimidine google.com |

| Multi-step Synthesis | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine (intermediate for diamination) chemicalbook.com |

| Nucleophilic Substitution | 4,6-Dichloropyrimidine, Amines | Symmetrically or unsymmetrically substituted 4,6-diaminopyrimidines thieme-connect.comnih.gov |

| S-Alkylation | 4,6-Diamino-2-mercaptopyrimidine, Alkyl halides | 2-(Alkylthio)pyrimidine-4,6-diamines mdpi.com |

Modification of Amino Groups

The two primary amino groups of pyrimidine-4,6-diamine are nucleophilic and can readily participate in reactions with various electrophiles. This reactivity allows for the straightforward introduction of a wide range of substituents, thereby modifying the compound's physical, chemical, and biological properties.

Common modifications include acylation and alkylation reactions. For instance, the amino groups can be acylated by reacting pyrimidine-4,6-diamine with acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. Similarly, alkylation can be achieved using alkyl halides, leading to secondary or tertiary amines at the 4 and 6 positions. The degree of substitution can often be controlled by the reaction conditions and the stoichiometry of the reactants. These modifications are fundamental in the synthesis of a vast number of derivatives, including those with therapeutic potential.

Formation of Condensed Heterocyclic Systems from Pyrimidine-4,6-diamine

One of the most significant applications of pyrimidine-4,6-diamine is its use as a precursor for the synthesis of fused heterocyclic systems. The 1,3-arrangement of the amino groups provides an ideal scaffold for cyclocondensation reactions with bifunctional electrophiles, leading to the formation of an additional ring fused to the pyrimidine core.

A prominent example is the synthesis of pyrimido[4,5-d]pyrimidines . These bicyclic systems can be constructed by reacting pyrimidine-4,6-diamine with β-dicarbonyl compounds or their equivalents. For instance, condensation with malonic esters can lead to the formation of pyrimido[4,5-d]pyrimidine-diones. The reaction typically proceeds through initial nucleophilic attack of one amino group on a carbonyl carbon, followed by an intramolecular cyclization and dehydration. The specific substitution pattern on the resulting fused ring system can be controlled by the choice of the dicarbonyl component. These fused heterocycles are of significant interest due to their structural similarity to purines and their associated biological activities.

Another critical application is in the synthesis of purines . The Traube purine (B94841) synthesis, a classic method, can be adapted using pyrimidine-4,6-diamine as the starting material. By reacting with a source of a single carbon atom, such as formic acid or its derivatives, the imidazole ring can be fused onto the pyrimidine core. This process often involves a cyclization and dehydration sequence, resulting in the formation of the purine ring system. The ability to synthesize purine analogues from pyrimidine-4,6-diamine is of paramount importance in medicinal chemistry, as purines are fundamental components of nucleic acids and a wide range of biologically active molecules.

Role of Pyrimidine-4,6-diamine in Organic Synthesis as a Building Block

The inherent reactivity and bifunctional nature of pyrimidine-4,6-diamine make it an invaluable building block in organic synthesis, providing a robust platform for the construction of complex molecules.

Precursor for Complex Heterocyclic Architectures

Beyond the fundamental fused systems mentioned above, pyrimidine-4,6-diamine serves as a starting point for the synthesis of a diverse array of more complex heterocyclic architectures. Its derivatives are key components in the development of various biologically active compounds.

A significant area of application is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a substituted pyrimidine core, and pyrimidine-4,6-diamine provides a versatile scaffold for accessing these molecules. nih.gov By modifying the amino groups and further functionalizing the pyrimidine ring, chemists can design and synthesize potent and selective inhibitors of various kinases, which are crucial targets in cancer therapy and the treatment of inflammatory diseases. The modular nature of syntheses starting from pyrimidine-4,6-diamine allows for the systematic exploration of the structure-activity relationships of these inhibitors.

The following table showcases examples of complex heterocyclic systems derived from pyrimidine-4,6-diamine and their biological significance:

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Biological Significance |

| Pyrimidine-4,6-diamine | β-Dicarbonyl Compound | Pyrimido[4,5-d]pyrimidine | Antitumor, Antiviral |

| Pyrimidine-4,6-diamine | Formic Acid/Derivatives | Purine | Kinase Inhibition, Antiviral |

| Substituted Pyrimidine-4,6-diamine | Various electrophiles and cyclizing agents | Diverse complex heterocycles | Kinase Inhibitors, various therapeutic agents |

Intermediate in Multi-component Reactions

While specific, well-documented examples of pyrimidine-4,6-diamine as a central component in classical multi-component reactions (MCRs) like the Biginelli reaction are not prevalent in the literature, its structural motifs are relevant to the principles of MCRs. The Biginelli reaction, for instance, is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org Although urea is the typical "N-C-N" component, the diamino functionality of pyrimidine-4,6-diamine presents possibilities for its use in analogous one-pot cyclocondensation reactions to build complex molecular scaffolds.

The general principle of MCRs, which involves the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants, aligns with the utility of pyrimidine-4,6-diamine as a versatile building block. Its two nucleophilic centers could potentially react with multiple electrophilic components in a sequential or concerted manner to rapidly generate molecular complexity. Further research in this area could unveil novel MCRs where pyrimidine-4,6-diamine plays a key role as a bifunctional amine component, leading to the efficient synthesis of novel heterocyclic libraries.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For pyrimidine-4,6-diamine;hydrate (B1144303), these techniques are crucial for confirming the presence of the amino groups, the pyrimidine (B1678525) ring, and the water of hydration.

The FTIR and Raman spectra of pyrimidine derivatives are characterized by distinct bands corresponding to stretching and bending vibrations of their constituent bonds. ijfans.org In the case of pyrimidine-4,6-diamine, the most prominent features are expected to be the N-H stretching vibrations of the two primary amino groups. These typically appear as strong, sharp bands in the region of 3500-3200 cm⁻¹ in the FTIR spectrum. mdpi.com The presence of two bands in this region often corresponds to the symmetric and asymmetric stretching modes of the -NH₂ group.

The pyrimidine ring itself gives rise to a series of characteristic vibrations. These include C-H stretching, C=C and C=N stretching, and various ring breathing and deformation modes. The C=N and C=C stretching vibrations are typically observed in the 1650-1400 cm⁻¹ region. physchemres.org Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, often appear as a strong, sharp band in the Raman spectrum, providing a clear fingerprint for the heterocyclic core. researchgate.net

The presence of a hydrate is indicated by a broad absorption band in the FTIR spectrum, typically in the range of 3600-3200 cm⁻¹, which is due to the O-H stretching vibrations of the water molecule. This band may overlap with the N-H stretching vibrations of the amino groups.

A detailed assignment of the expected vibrational frequencies for pyrimidine-4,6-diamine, based on data from similar structures, is presented below. ijfans.orgmdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretching (Hydrate) | 3600-3200 (Broad) | Stretching vibration of the water molecule's O-H bonds. |

| N-H Asymmetric Stretching | ~3470 | Asymmetric stretching of the N-H bonds in the amino groups. mdpi.com |

| N-H Symmetric Stretching | ~3320 | Symmetric stretching of the N-H bonds in the amino groups. mdpi.com |

| C-H Stretching (Aromatic) | 3100-3000 | Stretching of the C-H bonds on the pyrimidine ring. |

| N-H Bending (Scissoring) | 1650-1580 | In-plane bending of the amino groups. |

| C=N and C=C Ring Stretching | 1600-1400 | Stretching vibrations of the bonds within the pyrimidine ring. physchemres.org |

| Ring Breathing | ~990 | Symmetric expansion and contraction of the pyrimidine ring. ijfans.org |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure and Aromaticity

UV/Vis spectroscopy provides valuable information about the electronic transitions within a molecule, which is directly related to its electronic structure and aromaticity. libretexts.org Molecules containing π-systems, such as the pyrimidine ring, exhibit characteristic absorption bands in the UV/Vis region. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For pyrimidine-4,6-diamine, the principal electronic transitions are expected to be π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atoms of the amino groups or the ring) to a π* antibonding orbital.

The presence of the two electron-donating amino groups at positions 4 and 6 is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted pyrimidine. This is due to the extension of the conjugated system and the raising of the energy of the highest occupied molecular orbital (HOMO).

The position of the absorption maxima can also be influenced by the solvent polarity. semanticscholar.org In polar solvents, hydrogen bonding can occur with the amino groups and the nitrogen atoms of the pyrimidine ring, which can affect the energies of the molecular orbitals and thus shift the absorption bands.

Based on studies of similar diaminopyrimidines, the expected UV/Vis absorption maxima for pyrimidine-4,6-diamine are presented in the table below. nih.gov

| Solvent | Expected λmax (nm) | Transition Type | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Ethanol | ~230-240 | π → π | High |

| Ethanol | ~280-300 | π → π | Moderate |

| Cyclohexane | ~220-230 | π → π | High |

| Cyclohexane | ~270-290 | π → π | Moderate |

The intense absorption bands confirm the aromatic character of the pyrimidine ring and the presence of a delocalized π-electron system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule. mdpi.com By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For pyrimidine-4,6-diamine;hydrate, HRMS would be used to confirm its molecular formula of C₄H₈N₄O. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. The m/z value of this ion is then measured with high accuracy. The experimentally determined mass is then compared to the calculated exact mass for the proposed molecular formula.

The calculated exact masses for the neutral molecule, its protonated form, and the anhydrous form are presented below.

| Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| This compound (M) | C₄H₈N₄O | 128.0698 |

| Protonated this compound [M+H]⁺ | C₄H₉N₄O⁺ | 129.0776 |

| pyrimidine-4,6-diamine (Anhydrous) | C₄H₆N₄ | 110.0592 |

| Protonated pyrimidine-4,6-diamine [M+H]⁺ (Anhydrous) | C₄H₇N₄⁺ | 111.0670 |

An experimental HRMS measurement showing an m/z value that matches the calculated exact mass of the [M+H]⁺ ion to within a few parts per million (ppm) would provide definitive confirmation of the molecular formula of this compound. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For pyrimidine (B1678525) derivatives, these theoretical approaches provide critical insights into their geometric and electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study pyrimidine derivatives to understand their structure, reactivity, and electronic behavior. tandfonline.comsamipubco.com For instance, DFT calculations on diaminopyrimidine sulfonate derivatives have been performed using the B3LYP functional with the 6-311G(d,p) basis set to analyze their structural and electronic properties. nih.govresearchgate.net This level of theory is also used to correlate experimental X-ray crystallographic data with theoretical structural parameters, often showing a close correspondence. nih.govresearchgate.netacs.org

The electronic behavior of novel pyrimidine derivatives has been explained by DFT estimations at the DFT/B3LYP level with a 6-31G++(d,p) basis set to replicate the structure and geometry. tandfonline.com These studies help in understanding the distribution of electron density and predicting molecular properties, which is crucial for designing new compounds with specific characteristics. samipubco.com

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The energy gap between the HOMO and LUMO is a significant parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. nih.gov

For diaminopyrimidine derivatives, Frontier Molecular Orbital (FMO) analysis is often calculated using time-dependent DFT (TD-DFT) at the B3LYP/6-311G(d,p) level. nih.gov Studies on 2,6-diaminopyrimidine sulfonate derivatives have determined the HOMO-LUMO energy gaps, providing insights into their electronic transitions and stability. nih.govresearchgate.net The charge densities for the HOMO in these systems are typically located over the pyrimidine-2,4-diamine moiety, while the LUMO's charge density is often found on other parts of the molecule, such as a sulfonate group. acs.org This distribution is key to predicting sites of electrophilic and nucleophilic attack.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate (A) | -6.174 | -1.976 | 4.198 |

| 2,6-diaminopyrimidin-4-yl-4-methylbenzene sulfonate (B) | -6.004 | -1.337 | 4.667 |

Table 1: Calculated Frontier Molecular Orbital energies for two diaminopyrimidine sulfonate derivatives, based on data from DFT studies. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgtandfonline.com This method is extensively used to study how pyrimidine-4,6-diamine derivatives may act as inhibitors for various biological targets, such as protein kinases. nih.govnih.govresearchgate.net

Molecular docking simulations are instrumental in predicting the specific interactions between a ligand, such as a pyrimidine-4,6-diamine derivative, and its protein target at the atomic level. rsc.orgmdpi.com These simulations can identify key amino acid residues within the binding site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. rsc.org

For example, in the design of Janus kinase 3 (JAK3) inhibitors, molecular docking suggested that a pyrimidine-4,6-diamine derivative could interact with a unique cysteine residue (Cys909) in the kinase's active site. nih.gov Similarly, docking studies of pyrimidine derivatives as Focal Adhesion Kinase (FAK) inhibitors revealed important interactions with residues like Cys502, Ile428, and Leu553. rsc.org The diamine analogs containing a pyrido[3,4-d]pyrimidine (B3350098) core have also been identified as potential tyrosine kinase inhibitors through such computational screening. mdpi.com

Beyond identifying interaction sites, molecular docking also estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and predicts the most stable binding orientation (pose) of the ligand within the target's active site. nih.govlew.ro A lower binding energy generally indicates a more stable and potent inhibitor.

Studies on 4,6-diarylpyrimidine derivatives targeting phosphoinositide 3-kinases (PI3Ks) have shown strong binding affinities, suggesting they are promising candidates for further development. nih.gov Docking of pyrimidine-dione derivatives into various cyclin-dependent kinase (CDK) isoforms yielded free binding energy values between -7.8 and -9.6 Kcal/mol. lew.ro These computational predictions of high binding affinity are crucial for prioritizing compounds for synthesis and experimental testing. nih.gov

| Pyrimidine Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy |

|---|---|---|---|

| Pyrimidine-4,6-diamine derivative | Janus Kinase 3 (JAK3) | Cys909 | IC50 = 2.1 nM (Experimental) |

| Pyrimidine-based inhibitor | Focal Adhesion Kinase (FAK) | Cys502, Ile428, Leu553 | Not specified |

| 2,6-dioxo-1-phenyl-tetrahydropyrimidin derivative | Cyclin-dependent kinase 1 (CDK1) | Not specified | -9.6 kcal/mol |

| 4,6-diarylpyrimidine derivative | Phosphoinositide 3-kinase (PI3Kγ) | Not specified | Strong affinity reported |

Table 2: Summary of molecular docking results for various pyrimidine derivatives against different protein targets. rsc.orgnih.govnih.govlew.ro

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.orgmdpi.com For pyrimidine-4,6-diamine and its derivatives, MD simulations provide detailed information on the conformational changes and stability of the ligand when bound to its biological target. rsc.org These simulations can validate the stability of binding poses obtained from molecular docking. rsc.orgmdpi.com

MD simulations of protein-ligand complexes are often performed using software like GROMACS or Desmond, employing force fields such as CHARMM to define the physics of the system. tandfonline.comrsc.orgmdpi.com A typical analysis involves calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time (e.g., 200 ns). mdpi.com A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. mdpi.com This analysis is crucial for confirming the stability of predicted interactions and understanding the dynamic behavior that governs the ligand's inhibitory mechanism. mdpi.comrsc.org

Prediction of Spectroscopic Properties from First Principles

The process begins with the optimization of the molecule's ground-state geometry. Using a chosen level of theory, such as DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation finds the lowest energy conformation of the molecule. For pyrimidine-4,6-diamine;hydrate (B1144303), this would involve modeling the pyrimidine-4,6-diamine molecule and its interaction with one or more water molecules to find the most stable hydrated structure.

Once the geometry is optimized, the same level of theory can be used to compute spectroscopic parameters.

Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of normal modes, each with a corresponding frequency and intensity, which can be directly correlated with peaks in the experimental IR and Raman spectra. Such calculations are crucial for assigning specific vibrational modes to observed spectral bands. For instance, a DFT study on 2-amino-4,6-dimethyl pyrimidine successfully assigned vibrational modes by correlating theoretical calculations with experimental FTIR and FT-Raman spectra. nih.gov A similar approach for pyrimidine-4,6-diamine;hydrate would help identify characteristic frequencies for the pyrimidine ring modes, C-N stretching, N-H bending and stretching of the amino groups, and the vibrational modes introduced by the water molecule of hydration.

NMR Spectra: The prediction of ¹H and ¹³C NMR spectra is achieved by calculating the nuclear magnetic shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These theoretical chemical shifts help in the assignment of experimental NMR signals to specific nuclei within the molecule. Computational studies on various aminopyrimidines have demonstrated the utility of this approach in confirming molecular structures and understanding substituent effects on the electronic environment of the nuclei. researchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the most common first-principles method for predicting electronic absorption spectra. researchgate.net This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculation also provides the oscillator strength for each transition, which relates to the intensity of the absorption band. For this compound, TD-DFT calculations could predict the π→π* and n→π* transitions characteristic of the pyrimidine ring and its amino substituents, and how these are affected by hydration. scispace.com

To illustrate the type of data generated from such computational studies, the following tables present theoretical spectroscopic data for related pyrimidine compounds, as reported in the literature.

Table 1: Illustrative First-Principles Data for a Related Compound (e.g., 2-Aminopyrimidine) This table is a hypothetical representation of data that would be generated for this compound based on methodologies applied to similar molecules.

| Spectroscopic Technique | Calculated Parameter | Predicted Value |

| ¹H NMR | δ (H at C5) | 6.5 - 7.0 ppm |

| δ (NH₂) | 5.0 - 5.5 ppm | |

| ¹³C NMR | δ (C4/C6) | 160 - 165 ppm |

| δ (C2) | 155 - 160 ppm | |

| δ (C5) | 110 - 115 ppm | |

| FTIR | N-H stretch (asymmetric) | ~3500 cm⁻¹ |

| N-H stretch (symmetric) | ~3400 cm⁻¹ | |

| Ring stretch | ~1600 cm⁻¹ | |

| UV-Vis | λmax (π→π) | 230 - 240 nm |

| λmax (n→π) | 290 - 300 nm |

Note: The values in this interactive table are illustrative and based on typical ranges for aminopyrimidines. A dedicated computational study on this compound would be required to obtain precise theoretical predictions.

The accuracy of these ab initio predictions is highly dependent on the chosen computational method, functional, and basis set. nih.govresearchgate.net Often, a scaling factor is applied to calculated vibrational frequencies to achieve better agreement with experimental data. Despite these considerations, first-principles calculations provide an invaluable, non-experimental route to understanding the spectroscopic signatures of molecules, aiding in spectral interpretation and structural elucidation.

Coordination Chemistry and Supramolecular Assemblies

Ligand Properties of Pyrimidine-4,6-diamine and its Derivatives

Pyrimidine (B1678525) derivatives are recognized for their significant role in inorganic and medicinal chemistry due to their biological activities and therapeutic applications. mdpi.com The coordination chemistry of ligands based on substituted pyrimidines is an area of active research, yielding complexes with interesting structural, thermal, magnetic, and biological properties. nih.govscispace.com

Derivatives of pyrimidine-4,6-diamine frequently act as bidentate ligands, coordinating to metal centers through two of their available donor atoms. For instance, in the metal complexes of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine, the ligand behaves as a bidentate chelate. nih.govscispace.comresearchgate.net Coordination occurs through the deprotonated hydroxyl oxygen atom and the nitrogen atom of one of the amino groups. nih.govscispace.comresearchgate.net This chelation forms a stable ring structure with the metal ion, which is a common feature in the coordination chemistry of such ligands. Similarly, other substituted aminopyrimidines, like 4,6-dipyridyl-2-aminopyrimidine, also exhibit terminal coordination modes, showcasing the versatility of the pyrimidine scaffold. bit.edu.cn

The formation of metal-ligand complexes with pyrimidine-4,6-diamine derivatives involves the reaction of the ligand with various metal salts. A wide range of metal ions can be complexed, leading to the synthesis of new classes of biologically active mineral complexes. mdpi.com For example, 4,6-diamino-5-hydroxy-2-mercaptopyrimidine has been used to synthesize a variety of new complexes with metals such as Molybdenum (Mo), Tungsten (W), Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), Palladium (Pd), Rhenium (Re), and Uranium (U). nih.govscispace.com The resulting complexes can feature mononuclear or dinuclear structures. nih.govscispace.comresearchgate.net The specific nature of the complex formed depends on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyrimidine-4,6-diamine derivatives is typically achieved by reacting the ligand with a suitable metal salt in a solvent. For instance, the synthesis of a Ruthenium(III) complex involves refluxing RuCl₃·3H₂O with 4,6-diamino-5-hydroxy-2-mercaptopyrimidine in an aqueous solution of sodium acetate. nih.gov

Characterization of these complexes is performed using a suite of analytical techniques. Elemental analysis is used to determine the empirical formula of the complexes. Spectroscopic methods such as Infrared (IR), Raman, UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the coordination mode of the ligand and the structure of the complex. nih.govscispace.com Techniques like X-ray diffraction provide definitive information about the crystal structure and the geometry of the metal center. bit.edu.cn

Transition metals, including copper(II), are frequently used to form complexes with pyrimidine derivatives. mdpi.com Copper(II) complexes are of particular interest due to their varied coordination geometries and potential applications. For example, the reaction of CuCl₂·2H₂O with 2-amino-4,6-dimethyl pyrimidine and a Schiff's base ligand results in a complex with a proposed octahedral geometry. mdpi.com In other cases, copper(II) complexes can adopt a distorted square pyramidal geometry. unl.pt The electronic and magnetic properties of these copper(II) complexes are consistent with the presence of a single unpaired electron. mdpi.com

The metal centers in complexes with pyrimidine-4,6-diamine derivatives can exhibit various coordination geometries. Octahedral and square planar geometries are commonly observed. nih.govscispace.comresearchgate.net For instance, in a series of complexes with 4,6-diamino-5-hydroxy-2-mercaptopyrimidine, the metal ion coordination geometries were found to be octahedral for Mo, W, Ru, Rh, Ir, and Re complexes, while Pd complexes exhibited a square planar geometry. nih.govscispace.comresearchgate.net

The electronic structure of the metal centers is investigated using techniques such as UV-Visible spectroscopy and magnetic susceptibility measurements. mdpi.comnih.gov For example, the magnetic moment of a Cu(II) complex with a 2-amino-4,6-dimethyl pyrimidine derivative was found to be 1.72 B.M., which is consistent with an octahedral geometry and one unpaired electron. mdpi.com In contrast, a Pd(II) complex was found to be diamagnetic, suggesting a square-planar geometry. mdpi.com

Table 1: Examples of Metal Complexes with Pyrimidine-4,6-diamine Derivatives

| Metal Ion | Ligand Derivative | Coordination Geometry | Reference |

|---|---|---|---|

| Mo(V), W(V) | 4,6-diamino-5-hydroxy-2-mercaptopyrimidine | Octahedral (dinuclear) | nih.gov, scispace.com |

| Ru(III) | 4,6-diamino-5-hydroxy-2-mercaptopyrimidine | Octahedral | nih.gov, scispace.com |

| Rh(III), Ir(III) | 4,6-diamino-5-hydroxy-2-mercaptopyrimidine | Octahedral | nih.gov, scispace.com |

| Pd(II) | 4,6-diamino-5-hydroxy-2-mercaptopyrimidine | Square Planar | nih.gov, scispace.com, researchgate.net |

| Cu(II) | 2-amino-4,6-dimethyl pyrimidine | Octahedral | mdpi.com |

| Cr(III) | 2-amino-4,6-dimethyl pyrimidine | Octahedral | mdpi.com |

| Zn(II) | 4,6-bis(2-pyridyl)-2-aminopyrimidine | Not specified | bit.edu.cn |

| Co(II) | 4-(2-pyridyl)-6-(4-pyridyl)-2-aminopyrimidine | Not specified | bit.edu.cn |

Supramolecular Interactions in Coordination Compounds

Supramolecular chemistry plays a crucial role in the solid-state structures of coordination compounds derived from pyrimidine-4,6-diamine. The presence of hydrogen bond donors (amino groups) and acceptors (pyrimidine ring nitrogens) on the ligand facilitates the formation of extensive hydrogen bonding networks. bit.edu.cn

These hydrogen bonding interactions are critical in constructing higher-order supramolecular assemblies. bit.edu.cn For example, in a zinc complex with 4,6-bis(2-pyridyl)-2-aminopyrimidine, mononuclear complex units are connected into dimers via hydrogen bonds. bit.edu.cn In a cobalt complex, dimer units are further linked by hydrogen bonds involving water molecules to form a one-dimensional supramolecular chain. bit.edu.cn In a copper complex, a more complex three-dimensional supramolecular architecture is formed through a series of hydrogen bonds. bit.edu.cn These interactions demonstrate the importance of the ligand's structure in directing the assembly of intricate and well-defined supramolecular structures.

Hydrogen Bonding Networks

Hydrogen bonding is a critical directional force in the crystal packing of pyrimidine-4,6-diamine derivatives. The amino groups and ring nitrogen atoms frequently participate as hydrogen bond donors and acceptors, creating robust networks.

In a study of 4,6-Diaminopyrimidine-2(1H)-thione hemihydrate, a closely related compound, a complex three-dimensional framework is formed entirely through hydrogen bonds. nih.gov The structure features a combination of N-H···N and N-H···S hydrogen bonds that link the pyrimidinethione molecules into continuous tubular structures. nih.gov The water molecule of the hemihydrate plays a crucial role, acting as both a double donor and a double acceptor of hydrogen bonds. nih.gov This allows it to form connections with four separate pyrimidinethione tubes, effectively linking them into a 3D network through N-H···O and O-H···S interactions. nih.gov

Similarly, in metal complexes such as tetraaqua(pyrimidine-4,6-dicarboxylato-κN,O)magnesium monohydrate, both coordinated and solvate water molecules act as donors for O—H⋯O and O—H⋯N hydrogen bonds, with carboxylate oxygen atoms and ring nitrogen atoms serving as acceptors to form a three-dimensional structure. researchgate.net The persistence of N–H···O and C–H···O hydrogen bonds is a recurring motif in the supramolecular chemistry of pyrimidinone scaffolds, which are structurally analogous to pyrimidine-4,6-diamine. nih.gov

| Interaction Type | Role of Pyrimidine Derivative | Interacting Partner | Structural Outcome | Source |

|---|---|---|---|---|

| N-H···N | Donor (Amino Group) / Acceptor (Ring Nitrogen) | Another Pyrimidine Molecule | Formation of molecular tubes/chains | nih.gov |

| N-H···S | Donor (Amino Group) | Thione Group | Linking pyrimidinethione units | nih.gov |

| N-H···O | Donor (Amino Group) | Water Molecule / Carboxylate Group | Cross-linking molecular assemblies | nih.govresearchgate.net |

| O-H···S | Acceptor (Thione Group) | Water Molecule | Connecting pyrimidine tubes via water | nih.gov |

| O-H···N | Acceptor (Ring Nitrogen) | Water Molecule | Formation of 3D networks in metal complexes | researchgate.net |

Pi-Pi Stacking Interactions

Aromatic π-systems can engage in π-π stacking, a non-covalent interaction that contributes significantly to the stability of crystal structures. libretexts.org This interaction involves the face-to-face stacking of aromatic rings and is crucial in the assembly of many pyrimidine derivatives. libretexts.org

In the case of 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine, molecules first form centrosymmetric dimers through pairs of three-centre C-H···(O)2 hydrogen bonds. nih.govnih.gov These pre-organized dimers are then linked into extended chains through significant π-π stacking interactions between the pyrimidine rings of adjacent dimers. nih.govnih.gov This hierarchical assembly, where hydrogen bonding directs the initial formation of dimers and π-π stacking organizes them into larger structures, is a common theme in supramolecular chemistry.

Applications of Metal Complexes in Catalysis

While metal complexes of pyrimidine derivatives are a subject of considerable research, the available literature on compounds derived from the pyrimidine-4,6-diamine scaffold focuses primarily on their biological and material properties rather than catalytic applications. nih.gov Studies on metal complexes of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine and other related ligands report interesting structural, magnetic, and thermal properties. nih.govresearchgate.net Furthermore, these complexes have been investigated for their potential as antimicrobial and anticancer agents. mdpi.comekb.eg However, specific examples or detailed studies on the application of pyrimidine-4,6-diamine;hydrate (B1144303) metal complexes in the field of catalysis are not prominent in the reviewed scientific literature.

Mechanistic Studies of Molecular Interactions Non Clinical Focus

Investigation of Pyrimidine-4,6-diamine Derivatives as Molecular Probes

The structural scaffold of pyrimidine-4,6-diamine has been utilized in the development of molecular probes for imaging and diagnostic purposes. These probes are designed to interact with specific biological targets, and their detectable signal allows for the visualization and study of these targets within a biological system.

One area of investigation involves the radiolabeling of pyrimidine (B1678525) derivatives to create probes for positron emission tomography (PET) imaging. In one study, novel pyrimidine derivatives were labeled with fluorine-18 (B77423) (¹⁸F) to evaluate their potential as PET imaging agents for cancer detection. rsc.org One of these compounds, [¹⁸F]-8a, demonstrated a notable uptake in S180 tumors in mice, suggesting its potential as a probe for tumor imaging. rsc.org The biodistribution of this radiolabeled derivative was studied, indicating its ability to accumulate in target tissues. rsc.org

In a different approach, a pyrimidine derivative was radiolabeled with iodine-131 (B157037) to serve as a molecular imaging probe targeting the gastrointestinal (GIT) system. rsc.orgnih.gov This probe was developed to investigate its potential as a dual α-amylase inhibitor and an imaging agent. rsc.orgnih.gov Biodistribution studies in mice showed a significant and prolonged accumulation of the labeled compound in the stomach and intestine. rsc.orgnih.gov

Furthermore, pyrimidine derivatives have been explored as fluorescent probes. A novel pyrimidine-based sensor was synthesized and fabricated into fluorescent organic nanoparticles (FONPs). rsc.org These FONPs exhibited a selective enhancement of fluorescence in the presence of the bacterium Pseudomonas aeruginosa, indicating their potential as a diagnostic probe for detecting this pathogen. rsc.org

Studies on Inhibition of Specific Enzymes and Receptors at the Molecular Level

Derivatives of pyrimidine-4,6-diamine have been the focus of numerous studies for their ability to inhibit the activity of specific enzymes and receptors at a molecular level. These investigations are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Pyrimidine-4,6-diamine derivatives have been identified as potent inhibitors of several protein kinases that are implicated in cancer and other diseases. The mechanism of inhibition often involves the compound binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.

FLT3 Kinase: FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic cells. nih.govresearchgate.net Certain pyrimidine-4,6-diamine derivatives have been designed as Type-II inhibitors of FLT3. nih.govresearchgate.net These inhibitors stabilize the inactive conformation of the kinase. nih.govresearchgate.net For instance, compound 13a from a study demonstrated potent inhibition of FLT3 kinase with an IC₅₀ value of 13.9 nM. researchgate.net

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that is often overexpressed or mutated in various cancers. nih.gov Pyrimidine-4,6-diamine derivatives have been developed as dual inhibitors of EGFR and Fibroblast Growth Factor Receptor (FGFR). nih.gov A compound designated as BZF 2 was identified as a highly selective and potent dual EGFR/FGFR inhibitor. nih.gov

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key regulator of angiogenesis, the formation of new blood vessels. mdpi.com A series of 4,6-disubstituted pyrimidine derivatives were designed as dual inhibitors of VEGFR2 and FGFR1. mdpi.com One of the synthesized compounds, 8b , showed significant inhibitory activity against both VEGFR2 and FGFR1. mdpi.com

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| 13a | FLT3 | 13.9 nM | Type-II Kinase Inhibitor |

| BZF 2 | EGFR/FGFR | H226: 2.11 μM, HCC827 GR: 0.93 μM | Dual Inhibitor |

| 8b | VEGFR2/FGFR1 | 82.2% inhibition at 10 μM (VEGFR2) | Dual Inhibitor |

Xanthine (B1682287) oxidase is an enzyme that plays a crucial role in purine (B94841) metabolism by catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. utah.edu Inhibition of this enzyme is a key therapeutic strategy for conditions like gout, which is caused by an overproduction of uric acid. lecturio.comdntb.gov.ua Pyrimidine derivatives have been investigated as inhibitors of xanthine oxidase. These compounds can act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. utah.edu

The de novo synthesis and salvage pathways are the two main routes for the production of purine and pyrimidine nucleotides, which are the essential building blocks of DNA and RNA. nih.gov The de novo pathway synthesizes nucleotides from simple precursors, while the salvage pathway recycles bases and nucleosides from the degradation of nucleic acids. wikipedia.orgyoutube.com

Given that pyrimidine-4,6-diamine is a pyrimidine derivative, its interactions with these pathways are of significant interest. While direct studies on the metabolic fate of pyrimidine-4,6-diamine hydrate (B1144303) are limited, the broader class of pyrimidine analogs can interfere with nucleotide metabolism. For instance, by inhibiting key enzymes in these pathways, such as xanthine oxidase in the purine degradation pathway, these compounds can modulate the levels of nucleotides and their metabolites. lecturio.com The structural similarity of pyrimidine derivatives to endogenous purines and pyrimidines allows them to interact with the enzymes of these pathways, potentially leading to the disruption of nucleic acid synthesis and cellular metabolism. researchgate.net

Cellular Pathway Modulation Studies (excluding human trial data)

The inhibitory effects of pyrimidine-4,6-diamine derivatives on specific enzymes and receptors at the molecular level translate into the modulation of cellular pathways, which can be observed in in vitro cell line studies.

The anti-proliferative activity of pyrimidine-4,6-diamine derivatives has been demonstrated in various cancer cell lines. These compounds can induce cell cycle arrest and apoptosis (programmed cell death) by inhibiting key signaling pathways that are essential for cell growth and survival.

For example, a series of pyridine (B92270) and pyrimidine derivatives showed potent cytotoxic activity against the HL-60 human leukemia cell line. nih.gov Mechanistic studies revealed that these compounds caused cell cycle arrest at the G2/M phase and induced apoptosis. nih.gov

In another study, a novel series of pyrimidine-4,6-diamine derivatives were synthesized and evaluated as inhibitors of OLIG2, a transcription factor involved in the progression of glioblastoma. rsc.org The compound B01 exhibited strong anti-proliferative activity in U87 and U251 glioblastoma cell lines with IC₅₀ values of 7.0 μM and 6.4 μM, respectively. rsc.org Mechanistic investigations confirmed that B01 directly downregulated the levels of nuclear OLIG2. rsc.org

Furthermore, the dual EGFR/FGFR inhibitor BZF 2 significantly inhibited the proliferation of non-small cell lung cancer (NSCLC) cell lines H226 and HCC827 GR, with IC₅₀ values of 2.11 μM and 0.93 μM, respectively. nih.gov This compound was also shown to induce cell cycle arrest and apoptosis in these cell lines. nih.gov

| Compound | Cell Line | Cancer Type | Anti-proliferative Activity (IC₅₀) | Observed Cellular Effects |

|---|---|---|---|---|

| B01 | U87, U251 | Glioblastoma | 7.0 μM, 6.4 μM | Downregulation of nuclear OLIG2 |

| BZF 2 | H226, HCC827 GR | Non-Small Cell Lung Cancer | 2.11 μM, 0.93 μM | Cell cycle arrest, Apoptosis induction |

| Unnamed Pyrimidine Derivatives | HL-60 | Leukemia | Sub-micromolar range | G2/M phase cell cycle arrest, Apoptosis induction |

Induction of Apoptosis at the Cellular Level

Derivatives of pyrimidine-4,6-diamine have been identified as potent inhibitors of Janus kinases (JAKs), enzymes that play a crucial role in the proliferation, differentiation, and apoptosis of immune cells. nih.gov The inhibition of JAKs, particularly JAK3, is a key mechanism through which these compounds can induce apoptosis. nih.gov The JAK-STAT signaling pathway is vital for transmitting signals from cytokines and growth factors, which are essential for cell survival and proliferation. By blocking this pathway, pyrimidine-4,6-diamine derivatives can disrupt these survival signals, leading to the initiation of the apoptotic cascade.

Research has shown that specific derivatives of pyrimidine-4,6-diamine can effectively inhibit the proliferation of T cells stimulated by interleukin-2 (B1167480) (IL-2), a process highly dependent on JAK3 signaling. nih.gov This inhibition of cell proliferation is closely linked to the induction of apoptosis. In murine leukemia cells, certain pyrimidine derivatives have demonstrated strong apoptogenic activity, causing the appearance of apoptotic cells with characteristic fragmented and condensed nuclei. researchgate.net The mechanism of action is thought to involve the disruption of nucleic acid biosynthesis, leading to cell cycle arrest and ultimately, programmed cell death. researchgate.netmdpi.com

Furthermore, studies on various cancer cell lines have indicated that pyrimidine derivatives can stimulate apoptosis by modulating the expression levels of key apoptotic markers. This includes the upregulation of pro-apoptotic proteins like Bax and a corresponding downregulation of anti-apoptotic proteins such as Bcl-2. researchgate.net The increased ratio of Bax to Bcl-2 is a critical event in the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and the activation of caspases. nih.gov Some derivatives have also been shown to increase the levels of caspase-3 and the tumor suppressor protein p53, further confirming their ability to trigger apoptosis. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Efficacy

The molecular efficacy of pyrimidine-4,6-diamine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine core. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory activity of these compounds, particularly as JAK inhibitors. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand the correlation between the structural features of pyrimidine-4,6-diamine derivatives and their inhibitory potency against JAK3. tandfonline.com These studies have revealed that specific modifications to the pyrimidine scaffold can lead to a substantial increase in activity. For instance, the introduction of certain functional groups at specific positions can enhance the binding affinity of the compound to the active site of the target enzyme. nih.govresearchgate.net

One key finding from SAR studies is the importance of a unique cysteine residue (Cys909) in the active site of JAK3. nih.gov Derivatives designed to interact with this residue have shown excellent inhibitory activity and high selectivity for JAK3 over other JAK isoforms. nih.gov For example, compound 11e, a pyrimidine-4,6-diamine derivative, exhibited an IC50 value of 2.1 nM against JAK3, demonstrating potent inhibition. nih.gov

The following table summarizes the inhibitory activity of selected pyrimidine-4,6-diamine derivatives, highlighting the impact of structural modifications on their efficacy.

| Compound | Modification | Target | IC50 (nM) | pIC50 |

| Molecule 5 | B_Dou = 2, P. V_p = 23.274, Q. V_N = 157.317 | JAK3 | - | 8.14 |

| Molecule 6 | B_Dou = 2, P. V_p = 23.274, Q. V_N = 157.317 | JAK3 | - | 8.03 |

| Molecule 9 | B_Dou = 2, p = 12.95, Q = 152.053 | JAK3 | - | 8.16 |

| Molecule 10 | B_Dou = 2, P. V_p = 12.95, Q. V_N = 174.905 | JAK3 | - | 7.08 |

| Molecule 27 | B_Dou = 1, P. V_p = 12.95, Q. V_N = 135.239 | JAK3 | - | 8.14 |

| Compound 11e | N/A | JAK3 | 2.1 | N/A |

| Compound 13a | N/A | FLT3 | 13.9 | N/A |

Data sourced from multiple studies. nih.govtandfonline.comresearchgate.net The pIC50 is the negative logarithm of the IC50 value.

These SAR studies provide a rational basis for the design and synthesis of novel pyrimidine-4,6-diamine derivatives with improved potency and selectivity, which is essential for their development as therapeutic agents. researchgate.net The position of substituents on the pyrimidine nucleus has been shown to greatly influence a wide range of biological activities. nih.gov

Applications in Materials Science and Technology

Development of Novel Organic Chromophores for Nonlinear Optics (NLO)

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical data processing, storage, and telecommunications. The pyrimidine (B1678525) core, being π-deficient and electron-withdrawing, is an ideal scaffold for creating push-pull molecules, which are essential for achieving high NLO responses. When substituted with electron-donating groups, such as the amino groups in pyrimidine-4,6-diamine, these molecules can exhibit substantial intramolecular charge transfer (ICT), a key factor for NLO activity.

While specific experimental NLO data for pyrimidine-4,6-diamine;hydrate (B1144303) is not extensively documented in publicly available literature, the NLO properties of various other pyrimidine derivatives have been investigated, providing insights into the potential of this class of compounds.

Second-order NLO materials are crucial for applications like frequency doubling (second-harmonic generation, SHG). The interest in pyrimidine-based push-pull NLO chromophores has grown significantly, particularly for SHG applications. Theoretical studies on related pyrimidine derivatives often predict their potential for significant second-order NLO responses. For a molecule to exhibit second-order NLO properties, it must be non-centrosymmetric. The molecular structure of pyrimidine-4,6-diamine can be functionalized to create non-centrosymmetric chromophores with large first hyperpolarizability (β) values.

Table 1: Theoretical NLO Parameters for a Representative Pyrimidine Derivative

| Parameter | Value | Unit |

| Dipole Moment (μ) | 5.38 | Debye |

| Average Polarizability (α) | -219.11 | a.u. |

| First Hyperpolarizability (β) | 1007.95 | a.u. |

Note: Data presented is for a related pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), and is intended to be illustrative of the potential of pyrimidine-based chromophores. Specific data for pyrimidine-4,6-diamine;hydrate is not available in the cited sources.

Third-order NLO materials are important for applications such as optical switching and optical limiting. Research on pyrimidine derivatives has shown their potential for significant third-order NLO susceptibility (χ(3)). For instance, studies on the pyrimidine derivative PMMS have shown a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives, highlighting the promise of the pyrimidine scaffold for third-order NLO applications. nbinno.comrsc.org The extended π-conjugation and intramolecular charge transfer within pyrimidine-based molecules are key contributors to their third-order NLO response.

Intramolecular charge transfer is a fundamental process in many "push-pull" molecules where an electron is transferred from an electron-donating group to an electron-accepting group upon photoexcitation. In pyrimidine-4,6-diamine, the amino groups act as electron donors and the pyrimidine ring as an electron acceptor. This inherent electronic asymmetry facilitates ICT, which is crucial for NLO properties and also influences the photophysical properties of the molecule, such as fluorescence. The efficiency of ICT can be tuned by modifying the substituents on the pyrimidine ring, which in turn affects the material's optical and electronic properties.

Synthesis of Polymers and Polymeric Materials

The diamine functionality of pyrimidine-4,6-diamine makes it a suitable monomer for the synthesis of various polymers, including polyimides and polyamides. These polymers can exhibit high thermal stability and desirable mechanical properties, making them suitable for high-performance applications.

For example, polyimides containing pyrimidine moieties have been synthesized by reacting diamine monomers with various aromatic dianhydrides. researchgate.netresearchgate.net While specific studies detailing the use of pyrimidine-4,6-diamine in polyimide synthesis are limited, the use of structurally similar 2-phenyl-4,6-bis(4-aminophenoxy)pyrimidine demonstrates the viability of incorporating the 4,6-diaminopyrimidine (B116622) core into polyimide backbones. researchgate.net These resulting polymers have shown excellent solubility in polar aprotic solvents. researchgate.net

The general synthetic route for preparing polyimides involves a two-step process: the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization to yield the final polyimide. The incorporation of the pyrimidine ring into the polymer backbone can enhance thermal stability and modify the electronic properties of the resulting material.

Exploration in Optoelectronic Devices

The electron-deficient nature of the pyrimidine ring makes its derivatives promising candidates for use in organic electronic devices, particularly in organic light-emitting diodes (OLEDs). nbinno.comspiedigitallibrary.org Pyrimidine-based compounds can function as electron-transporting materials, host materials, or even as emissive components within an OLED structure. nbinno.com The efficient electron injection and transport capabilities are critical for achieving balanced charge carrier concentrations within the device, leading to higher efficiency and stability.

Derivatives such as 4,6-diphenylpyrimidin-2-amine (B1348216) have been explored for their potential in OLEDs. nbinno.com The ability to modify the pyrimidine backbone through various substitutions allows for the fine-tuning of energy levels, emission colors, and thermal stability. This tunability is a key advantage for developing next-generation OLED materials with improved performance, such as enhanced deep-blue emission, longer operational lifetimes, and reduced power consumption. nbinno.com

Role in Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. They are synthesized from organic building blocks linked by strong covalent bonds. The diamine functionality of pyrimidine-4,6-diamine makes it a potential linker molecule for the synthesis of imine-linked COFs. researchgate.net

In the synthesis of COFs, diamine linkers are reacted with aldehyde-containing monomers to form a porous, crystalline network. While the direct use of pyrimidine-4,6-diamine in COF synthesis is not extensively reported, pyrimidine-functionalized COFs have been designed and synthesized for various applications, including electrocatalysis. researchgate.net The nitrogen atoms within the pyrimidine ring can act as excellent coordination sites for metal ions, leading to the formation of stable metal-composite materials with enhanced catalytic performance. researchgate.net The incorporation of the pyrimidine-4,6-diamine moiety into a COF structure could impart specific electronic properties and provide active sites for catalysis or sensing applications.

Potential in Sensor Systems

While direct research on this compound in sensor applications is still emerging, the foundational pyrimidine-4,6-diamine structure is a key component in the development of sophisticated chemosensors. The electron-rich nature of the pyrimidine ring, coupled with the reactive amino groups, provides ideal sites for interaction with various analytes. This potential is prominently highlighted in a 2022 study that developed a diaminopyrimidine-based chemosensor (DAPCS) for the highly selective and sensitive detection of copper ions (Cu²⁺) in aqueous solutions and living cells. nih.gov

The study revealed that the diaminopyrimidine derivative forms a 1:1 stoichiometric complex with Cu²⁺ ions. nih.gov This interaction leads to a noticeable color change, enabling colorimetric detection, and also results in a significant quenching of its fluorescence, allowing for highly sensitive fluorescent detection. nih.gov The optimal performance of this sensor was observed within a pH range of 9-11. nih.gov

These findings on a closely related derivative strongly suggest the potential of this compound for similar applications. The core structure, which is responsible for the sensing mechanism, is present in the subject compound. The amino groups can act as binding sites for metal ions, and the pyrimidine ring can be part of a larger chromophore or fluorophore system.

Detailed Research Findings from a Diaminopyrimidine-Based Chemosensor

The following interactive data table summarizes the key performance metrics of the diaminopyrimidine-based chemosensor for Cu²⁺ detection, as reported in the 2022 study. This data provides a benchmark for the potential sensor capabilities of this compound.

| Parameter | Value | Detection Method | Reference |

| Analyte | Copper (Cu²⁺) | Colorimetric & Fluorescent | nih.gov |

| Detection Limit (Colorimetric) | 3.19 µM | Colorimetric | nih.gov |

| Detection Limit (Fluorescent) | 0.014 µM | Fluorescent | nih.gov |

| Stoichiometry (Sensor:Cu²⁺) | 1:1 | - | nih.gov |

| Optimal pH Range | 9-11 | - | nih.gov |

This detailed data underscores the promise of the diaminopyrimidine scaffold in creating highly sensitive and selective sensors. Future research may focus on directly leveraging this compound to develop novel sensor systems for a variety of analytes, including other heavy metal ions, given the fundamental reactive properties of its core structure.

Future Research Directions and Emerging Areas

Exploration of Novel Derivatization Pathways

The future of pyrimidine-4,6-diamine;hydrate (B1144303) research is intrinsically linked to the exploration of novel derivatization pathways. The inherent reactivity of the diamine and the pyrimidine (B1678525) ring offers a rich platform for synthetic modification. While derivatization has been explored for pharmaceutical applications, such as in the development of kinase inhibitors, significant opportunities exist to create a broader range of functional molecules. acs.orgnih.gov

Future research will likely focus on several key areas:

Multi-component Reactions: The use of pyrimidine-4,6-diamine as a core component in one-pot, multi-component reactions could lead to the rapid assembly of complex molecular architectures, saving time and resources. gsconlinepress.com

Palladium-Catalyzed Cross-Coupling: Advanced cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, can be more extensively used to introduce diverse aryl, heteroaryl, and alkyl groups at various positions on the pyrimidine ring, which is currently a common strategy for dichloropyrimidine derivatives. researchgate.net

Cyclization and Fusion Reactions: Investigating reactions that lead to the formation of fused heterocyclic systems, where the pyrimidine-4,6-diamine structure is annulated with other rings, could generate novel scaffolds with unique three-dimensional shapes and biological activities. mdpi.com

Polymerization: The diamine functionality presents a clear opportunity for its use as a monomer in polymerization reactions. This could lead to the development of novel polyamides or other polymers incorporating the pyrimidine ring into their backbone, potentially imbuing them with unique thermal, electronic, or binding properties.

These synthetic explorations will be crucial for generating libraries of novel compounds for screening in various applications, from drug discovery to materials science.

| Derivatization Strategy | Potential Functional Groups | Target Application Area |

| N-Alkylation/Arylation | Substituted alkyl and aryl chains | Kinase Inhibitors, Receptor Modulators |

| Acylation | Amides, Sulfonamides | Bioactive Compounds, Functional Polymers |

| Schiff Base Formation | Imines | Metal-Organic Framework Linkers, Catalysts |

| Cyclocondensation | Fused Heterocyclic Rings | Novel Pharmaceutical Scaffolds |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods such as NMR, IR, and mass spectrometry are fundamental for routine characterization, future research will necessitate the application of more advanced techniques to fully understand the nuanced structural and dynamic properties of pyrimidine-4,6-diamine;hydrate and its derivatives. mdpi.com

Emerging areas for spectroscopic investigation include:

Solid-State NMR (ssNMR): For derivatives that are crystalline or part of larger assemblies like polymers or metal-organic frameworks, ssNMR can provide invaluable information about the local environment, polymorphism, and intermolecular interactions in the solid state.

Advanced Mass Spectrometry: Techniques like Ion-Mobility Spectrometry-Mass Spectrometry (IMS-MS) can be used to separate and characterize isomers and conformers of complex derivatives, providing insights into their three-dimensional structure in the gas phase.

Variable-Temperature NMR (VT-NMR): This technique can be further exploited to study dynamic processes such as tautomerism, conformational changes, and intermolecular exchange, which can be critical for understanding reactivity and biological function. nih.gov

Two-Dimensional Infrared (2D-IR) Spectroscopy: For studying ultrafast molecular dynamics, 2D-IR can probe vibrational coupling and energy transfer within pyrimidine derivatives, offering insights into their behavior in complex environments.

The data obtained from these advanced methods will provide a more complete picture of the molecule's behavior, guiding the design of derivatives with precisely controlled properties.

| Technique | Type of Information | Potential Application |

| Solid-State NMR (ssNMR) | Polymorphism, intermolecular packing | Characterization of crystalline materials, MOFs |

| Ion-Mobility Spectrometry-MS | Gas-phase conformation, isomer separation | Analysis of complex reaction mixtures |

| Variable-Temperature NMR | Tautomeric equilibria, rotational barriers | Understanding dynamic molecular behavior |